2,3,5-Trifluoro-L-Phenylalanine

Peptidomimetics GPCR Pharmacology Thrombin Receptor Activation

Researchers seeking regiospecific fluorinated amino acids for peptide-receptor fine-tuning face limited supply. 2,3,5-Trifluoro-L-Phenylalanine (CAS 873429-59-5) delivers: • Partial agonist activity (~60% native Phe) in thrombin receptor GPCR assays-enables efficacy modulation between full agonism and antagonism. • 70% mammalian cell protein incorporation for probing hydrophobic interfaces. • Kilogram-scale production ensures continuity from discovery to lead optimization.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 873429-59-5
Cat. No. B1588950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluoro-L-Phenylalanine
CAS873429-59-5
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F
InChIInChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15)/t7-/m0/s1
InChIKeyXFJKHKSBWXNFRU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluoro-L-Phenylalanine: Structural Identity & Procurement


2,3,5-Trifluoro-L-Phenylalanine (CAS 873429-59-5) is an L-enantiomer of the non-proteinogenic aromatic amino acid phenylalanine, characterized by three fluorine substituents at the 2, 3, and 5 positions of the phenyl ring [1]. Its molecular formula is C9H8F3NO2, with a molecular weight of 219.16 g/mol . The compound features a calculated XLogP3 of -1.1 and a topological polar surface area of 63.3 Ų [1]. Commercial availability from multiple suppliers at purities of 95% to 98% (HPLC) supports its use as a research chemical and synthetic intermediate [2].

Procurement Single L-enantiomer for stereospecific research
Workflow Fluorinated building block for peptidomimetic SAR
Fit Supports regioisomer-dependent receptor modulation studies

2,3,5-Trifluoro-L-Phenylalanine: Irreplaceable Specificity


Generic substitution of 2,3,5-Trifluoro-L-Phenylalanine with alternative fluorinated phenylalanines is scientifically unsound due to the pronounced, position-specific impact of fluorine substitution on molecular recognition and biological activity. Systematic studies across multiple biological targets demonstrate that the number and, critically, the regiochemical arrangement of fluorine atoms on the phenyl ring dictate functional outcomes in peptide-receptor interactions [1], protein incorporation efficiency , and enzyme inhibition [2]. This high degree of structure-activity dependence mandates the procurement and use of this specific regioisomer to ensure experimental reproducibility and achieve desired biological outcomes.

Regioisomer Mismatch Alternative trifluorophenylalanine isomers exhibit distinct receptor activation profiles; activity may shift from partial to full agonism.
Stereochemical Mismatch Racemic or D-enantiomer mixtures may confound stereospecific biological readouts, requiring enantiomer-attribution review.
Physicochemical Drift Mono- or difluoro analogs differ in lipophilicity and protein incorporation efficiency; translational machinery compatibility may not transfer.

2,3,5-Trifluoro-L-Phenylalanine: Comparative Evidence Guide


Differential Activity in Platelet Aggregation Assay

In a head-to-head comparison of human platelet aggregation induced by modified thrombin receptor agonist peptides (SFLLRNP), substitution of the phenylalanine (Phe-2) residue with 2,3,5-Trifluoro-L-Phenylalanine resulted in an activity of approximately 60% relative to the native Phe-containing peptide [1]. This activity profile is distinct from all other tested trifluorophenylalanine isomers. For instance, the (2,3,4-F3)Phe-containing analog was equipotent to the native peptide, while the (2,4,5-F3)Phe analog was nearly twice as potent [1]. This demonstrates that the specific 2,3,5-trifluoro substitution pattern yields a unique, intermediate level of receptor activation, not achievable with other regioisomers.

Receptor Activation
Head-to-head
~60% activity vs. native Phe
Reported partial agonism context for fine-tuning GPCR efficacy
Human platelet aggregation assay
Peptidomimetics GPCR Pharmacology Thrombin Receptor Activation

Site-Specific Incorporation Efficiency

A cross-study comparison of fluorinated phenylalanine incorporation efficiency via engineered tRNA systems in HEK293 cells reveals a structure-activity relationship. 2,3,5-Trifluoro-L-Phenylalanine (TFPhe) demonstrates an incorporation efficiency of 70%, which is significantly higher than the 45% observed for 2-Mono-F-Phe and the 55% for 2,3-F-Phe . This indicates that the presence and specific arrangement of three fluorine atoms on the phenyl ring enhances its compatibility with the engineered translational machinery, leading to more efficient protein production.

Incorporation Efficiency
Data to verify
70%
Supports protein engineering workflow selection
Engineered tRNA system, HEK293
Protein Engineering Genetic Code Expansion Fluorinated Amino Acids

Altered Physicochemical Profile

2,3,5-Trifluoro-L-Phenylalanine exhibits a distinct physicochemical profile compared to the native amino acid, L-Phenylalanine. The introduction of three electron-withdrawing fluorine atoms increases lipophilicity (calculated XLogP3 of -1.1 vs. -1.5 for Phe [1]) and alters electronic distribution on the aromatic ring [2]. This class-level inference is supported by studies showing that fluorination generally enhances hydrophobic interactions with protein binding pockets and alters the pKa of the amino group, which can influence peptide conformation and stability [2].

Lipophilicity Shift
Class-level
ΔXLogP3 = +0.4
Supports hydrophobic interaction probe design
In silico prediction vs. L-Phe
Physicochemical Properties Lipophilicity Molecular Recognition

Enantiomeric Purity in Biological Studies

As an L-enantiomer, 2,3,5-Trifluoro-L-Phenylalanine is the biologically relevant form for incorporation into peptides and proteins, which are built from L-amino acids. Class-level inference from studies on aminopeptidase N (APN) inhibition by fluorinated phenylalanine analogs demonstrates that the stereochemistry of the inhibitor can significantly influence binding and activity [1]. This underscores the critical importance of procuring the single, optically pure L-isomer over racemic (DL) or enantiomerically undefined mixtures, which would introduce confounding variables and reduce the specific activity of the desired biological interaction by half or more.

Enantiomeric Identity
Class-level
Single L-enantiomer
Required for stereospecific enzyme interaction studies
Biological recognition context
Stereochemistry Enantioselectivity Chiral Resolution

Cytotoxicity in Cancer Cell Lines

Supporting evidence indicates that 2,3,5-Trifluoro-L-Phenylalanine (TFPhe) demonstrates cytotoxic effects against human melanoma (MDA-MB-435) and adenocarcinomic (A549) cell lines with IC50 values ranging from 5 to 10 µM . While this is a standalone observation without direct comparators for these specific cell lines, the data provide a quantitative benchmark for researchers interested in exploring this compound as a potential anticancer lead or chemical biology tool. The observed cytotoxicity is hypothesized to result from disruption of protein folding and function due to altered hydrophobic character .

Cell Viability
Data to verify
IC50 5–10 µM
Reported cell-model endpoint context
MDA-MB-435, A549 cell lines
Anticancer Agents Cytotoxicity Fluorinated Amino Acids

Commercial Availability and Scalable Supply

Unlike many specialized fluorinated amino acids that may have limited commercial availability, 2,3,5-Trifluoro-L-Phenylalanine is offered by multiple vendors (e.g., Capot Chemical, BenchChem) at high purities (98% min, HPLC) and in production scales up to kilograms [1]. This established supply chain ensures that researchers can reliably procure the compound for both small-scale exploratory studies and larger-scale development projects, mitigating supply risk and providing procurement flexibility not always available for less common regioisomers.

Supply Continuity
Supplier data
Multi-vendor, kg scale
Supports scalable procurement planning
98% HPLC purity context
Chemical Procurement Research Chemicals Supply Chain

2,3,5-Trifluoro-L-Phenylalanine: Validated Application Scenarios


GPCR Ligand SAR for Fine-Tuned Efficacy

As demonstrated by its unique partial agonist activity (~60% of native Phe) in a thrombin receptor peptide assay [1], 2,3,5-Trifluoro-L-Phenylalanine is a powerful tool for fine-tuning the efficacy of peptidomimetic GPCR ligands. It allows researchers to systematically modulate receptor activation between full agonism and antagonism, a capability not offered by other regioisomers like (2,4,5-F3)Phe which produced a superagonist effect (~200% activity) in the same assay system [1].

Engineering Proteins for Hydrophobic Interactions

The compound's high incorporation efficiency (70%) into proteins expressed in mammalian cells , combined with its increased lipophilicity (ΔXLogP3 = +0.4 vs. Phe) [2], makes it a preferred non-canonical amino acid for protein engineering. It is particularly suited for probing and enhancing hydrophobic interactions within protein cores or at protein-protein interfaces, potentially leading to variants with improved stability or altered binding properties.

Enantioselective Enzyme Inhibitor Development

Given the importance of stereochemistry in biological recognition [3], the pure L-enantiomer form of this compound is essential for developing inhibitors of enzymes that naturally process L-amino acids, such as aminopeptidases. The fluorine substitution pattern on the aromatic ring is known to influence inhibitory potency against these enzymes [3], making this specific regioisomer a key building block for medicinal chemistry programs targeting proteases and peptidases.

Scalable Synthesis of Fluorinated Building Blocks

The confirmed commercial availability of 2,3,5-Trifluoro-L-Phenylalanine in kilogram-scale quantities [4] positions it as a viable and scalable starting material for the synthesis of more complex fluorinated drug candidates. This contrasts with less accessible analogs, enabling a more efficient transition from hit identification to lead optimization in pharmaceutical research.

Application
Selection Property
Validation Focus
GPCR efficacy modulation studies
Regioisomer-dependent response profile
Partial agonism endpoint context
Protein engineering research
Translational incorporation efficiency
Hydrophobic core interaction review
Enantioselective inhibitor development
Stereochemical purity
Enzyme inhibition assay context
Scalable fluorinated building block synthesis
Commercial scalability
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trifluoro-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.